molecular formula C9H10N2O3 B13273000 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13273000
M. Wt: 194.19 g/mol
InChI Key: FATVQUYQHMFABQ-UHFFFAOYSA-N
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Description

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C9H10N2O3 This compound is characterized by the presence of an oxazole ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of pent-4-yn-2-amine, which is then reacted with an appropriate oxazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ruthenium to facilitate the formation of the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of amino-substituted oxazole compounds.

Scientific Research Applications

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pent-4-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(pent-4-yn-2-ylamino)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-3-4-6(2)10-9-11-7(5-14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)

InChI Key

FATVQUYQHMFABQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

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